Fmoc-N-Me-Asp(OtBu)-OH, also known as N-alpha-Fmoc-N-alpha-methyl-L-aspartic acid beta-tert butyl ester, is a chemical compound used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides, which are chains of amino acids that play essential roles in biological processes [].
Fmoc-N-Me-Asp(OtBu)-OH is a derivative of the amino acid aspartic acid (Asp). It contains several modifications that make it useful in SPPS:
Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) is a derivative of aspartic acid, specifically modified to include an N-methyl group and a tert-butyl ester at the side chain. This compound is represented by the chemical formula CHNO and has a molecular weight of approximately 425.47 g/mol. The Fmoc (9-Fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality, facilitating its use in peptide synthesis by preventing premature reactions during coupling processes .
The primary reactions involving Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) include:
Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) is primarily utilized in research related to peptide synthesis and drug design. Its structural modifications enhance the stability and bioavailability of peptides. The N-methylation can influence receptor binding and activity, making it a valuable component in studying neuropharmacological effects, particularly in relation to glutamate receptors where aspartate plays a significant role .
The synthesis of Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) typically involves:
Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) finds applications in:
Studies have shown that the interactions of Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) with various receptors can be influenced by its structural modifications. Research indicates that N-methylation alters binding affinities and selectivities towards different receptor types, providing insights into its role in neuropharmacology and potential therapeutic implications .
Several compounds share structural similarities with Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester), each offering unique properties:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Fmoc-Aspartic Acid (tert-Butyl Ester) | High | Direct precursor; lacks N-methylation |
Fmoc-N-Methyl-Threonine (tert-Butyl Ester) | Moderate | Different amino acid; used for similar applications |
Fmoc-N-Methyl-Alanine | Moderate | Simpler structure; often used in peptide synthesis |
Fmoc-N-Methyl-β-Alanine | Moderate | β-amino acid; offers different biological activities |
Fmoc-N-Methyl-Leucine | Moderate | Larger side chain; affects peptide properties |
These compounds highlight the versatility of N-methylated amino acids in peptide synthesis while underscoring the unique characteristics of Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) that make it particularly useful in specific research contexts .
Fmoc-N-Me-Asp(OtBu)-OH is a synthetic derivative of aspartic acid, characterized by three key modifications:
Molecular Specifications:
Property | Value | Source |
---|---|---|
CAS Number | 152548-66-8 | |
Molecular Formula | C₂₄H₂₇NO₆ | |
Molecular Weight | 425.47 g/mol | |
Optical Rotation | [α]₂²/D -39.0° (c = 0.5% in DMF) | |
Melting Point | 135–140°C |
The development of Fmoc-N-Me-Asp(OtBu)-OH traces back to advancements in peptide protection strategies:
Key Historical Milestones:
Fmoc-N-Me-Asp(OtBu)-OH is integral to SPPS due to its tailored reactivity and compatibility with automated systems:
Comparative Analysis of Aspartic Acid Protecting Groups:
Protecting Group | Aspartimide Formation (Asp-Gly Sequences) | Epimerization Risk |
---|---|---|
Fmoc-Asp(OtBu) | High (up to 0.5%/cycle) | Moderate |
Fmoc-Asp(OBno) | Low (near zero) | Low |
Fmoc-N-Me-Asp(OtBu) | Minimal (0.1%/cycle) | Negligible |
Data derived from comparative studies.
The synthesis of Fmoc-N-Me-Asp(OtBu)-OH requires a comprehensive approach to amino acid protection that ensures selective reaction at specific functional groups while maintaining structural integrity [1]. The fluorenylmethoxycarbonyl protecting group serves as the primary amino protection strategy, offering excellent stability against acidic conditions and selective removal under basic conditions using piperidine [33]. This base-labile protecting group is particularly advantageous in solid-phase peptide synthesis applications where compatibility with other reagents is essential [4].
The Fmoc protection mechanism involves the reaction of the amino group with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc chloride, forming a stable carbamate linkage [33]. The fluorenyl group provides steric hindrance that prevents unwanted side reactions while maintaining the protecting group's stability during subsequent synthetic steps [4].
Boc protection strategies offer an alternative approach, utilizing di-tert-butyl dicarbonate as the protecting agent [8]. The tert-butyloxycarbonyl group demonstrates excellent stability under basic conditions but can be readily removed under acidic conditions [8]. The selection between Fmoc and Boc protection depends on the subsequent synthetic steps and compatibility with other protecting groups employed in the synthesis [4].
tert-Butyl esterification of the carboxylic acid functionality represents a critical protection strategy for aspartic acid derivatives [6]. The tert-butyl ester group exhibits remarkable stability against nucleophiles and reducing agents while allowing convenient deprotection under acidic conditions [9]. The esterification process typically employs tert-butyl acetate in the presence of bis(trifluoromethanesulfonyl)imide, achieving high yields with minimal side reactions [9].
The Leuckart-Wallach reaction provides an efficient method for the reductive methylation of amino groups in aspartic acid derivatives [10]. This reaction utilizes formic acid as both the methylating agent and reducing agent, proceeding through an iminium ion intermediate that undergoes reduction by formate anions [10] [12]. The reaction typically requires elevated temperatures between 180-200°C and demonstrates high selectivity for tertiary amine formation [10].
The mechanism of the Leuckart-Wallach reaction involves initial formation of an iminium ion intermediate through condensation of the amino group with formaldehyde generated in situ from formic acid [12]. The iminium ion subsequently undergoes reduction by formate anions acting as a hydride source, yielding the N-methylated product [10]. This methodology has been successfully applied to various amino acid derivatives, achieving yields exceeding 70% under optimized conditions [3].
Oxazolidinone reduction represents an alternative methylation strategy that offers superior control over stereochemistry and reaction conditions [11]. The method involves formation of an oxazolidinone intermediate through cyclization of the protected amino acid, followed by reductive opening with borane or lithium aluminum hydride [11]. This approach demonstrates particular effectiveness with cysteine derivatives and other electronically neutral amino acid substrates [11].
The oxazolidinone methodology begins with cyclization of the Fmoc-protected amino acid using carbonyldiimidazole or similar activating agents [11]. The resulting oxazolidinone intermediate undergoes reductive ring opening under mild conditions, typically using sodium borohydride in the presence of acidic conditions [11]. This method achieves overall yields of 91% for N-methylcysteine derivatives and demonstrates excellent compatibility with various side chain protecting groups [11].
Optimization of reaction conditions for Fmoc-N-Me-Asp(OtBu)-OH synthesis requires systematic evaluation of temperature, solvent composition, reaction time, and reagent stoichiometry [23]. Statistical design of experiments methodologies enable identification of optimal parameters while minimizing the number of experimental trials required [23]. Response surface methodology has proven particularly effective for mapping the relationship between reaction variables and product yield [23].
Temperature optimization studies indicate that elevated temperatures between 120-140°C provide optimal reaction rates for the methylation step while minimizing decomposition of the protecting groups [10]. Lower temperatures result in incomplete conversion, while temperatures exceeding 160°C lead to significant side product formation and protecting group instability [10]. The optimal temperature range ensures complete methylation while maintaining product integrity [5].
Solvent selection plays a crucial role in achieving high purity and yield [21]. Two-phase reaction systems utilizing organic solvents that form biphasic mixtures with water demonstrate superior performance compared to single-phase systems [21]. Ethyl acetate and dichloromethane have proven most effective for the organic phase, providing excellent solubility for the protected amino acid substrates while facilitating product isolation [21].
Reagent stoichiometry optimization reveals that slight excess of methylating agent improves conversion efficiency without significantly increasing side product formation [20]. A 1.1 to 1.2 molar equivalent of the methylating reagent relative to the amino acid substrate provides optimal results [20]. Higher stoichiometric ratios lead to increased formation of dimethylated byproducts, while lower ratios result in incomplete conversion [3].
Parameter | Optimal Range | Effect on Yield | Effect on Purity |
---|---|---|---|
Temperature (°C) | 120-140 | +85% | +92% |
Reaction Time (h) | 4-6 | +78% | +89% |
Methylating Agent Ratio | 1.1-1.2 eq | +82% | +94% |
pH | 9.0-9.5 | +79% | +91% |
Industrial synthesis of Fmoc-N-Me-Asp(OtBu)-OH employs continuous flow reactor systems that enable precise control of reaction parameters and improved safety profiles [21]. The two-phase circulation method represents a significant advancement in large-scale production, achieving reagent utilization rates approaching 100% through systematic recycling of unreacted starting materials [21]. This methodology reduces production costs while maintaining product quality standards required for pharmaceutical applications [25].
The industrial protocol begins with preparation of high-purity starting materials, requiring aspartic acid with purity exceeding 98% to ensure consistent product quality [21]. The amino acid substrate undergoes dissolution in deionized water with an equimolar amount of strong base, maintaining pH values below 11.5 to prevent degradation [21]. Concurrent preparation of the Fmoc chloride solution in organic solvent creates the two-phase reaction system essential for efficient synthesis [21].
Process optimization for large-scale production focuses on maximizing throughput while maintaining stringent quality standards [25]. Enhanced specifications for industrial Fmoc amino acid production require High-Performance Liquid Chromatography purity levels exceeding 99%, with all amino acid-related impurities quantified and controlled below 0.2% [25]. Enantiomeric purity standards mandate levels above 99.8% to ensure consistency in downstream applications [25].
The stereochemical configuration of Fmoc-N-methyl-aspartic acid 4-tert-butyl ester represents a critical structural parameter that governs its behavior in peptide synthesis and conformational dynamics. The compound maintains the S-configuration at the α-carbon position, preserving the natural L-aspartic acid stereochemistry essential for biological activity [1] [2] [3]. This absolute configuration is confirmed through optical activity measurements, with the compound exhibiting a specific rotation of [α]²²/D = -39.0° (c = 0.5% in dimethylformamide) [1] [2] [3].
The chiral integrity of Fmoc-N-Me-Asp(OtBu)-OH remains remarkably stable under standard storage and handling conditions. High-performance liquid chromatography analysis using chiral stationary phases demonstrates enantiomeric purity exceeding 97% [4] [5]. The stereochemical stability stems from the protected nature of both reactive functional groups: the α-amino group is shielded by the Fmoc moiety, while the β-carboxyl group is protected as a tert-butyl ester [6]. This dual protection prevents racemization pathways that could compromise chiral integrity during synthetic manipulations.
Chiral liquid chromatography techniques have proven particularly effective for stereochemical analysis of N-methylated aspartic acid derivatives [7] [4]. These methods enable precise determination of enantiomeric ratios and detection of potential stereochemical impurities. The maintained chirality is fundamental to the compound's utility in peptide synthesis, as any racemization would introduce structural heterogeneity that could compromise peptide folding and biological activity [8] [9].
Crystallographic investigations of Fmoc-protected amino acids have provided invaluable insights into their three-dimensional molecular arrangements and intermolecular interactions. Single crystal X-ray diffraction studies of related Fmoc-N-methylated amino acids reveal characteristic structural features that are likely conserved in Fmoc-N-Me-Asp(OtBu)-OH [10] [11]. These high-resolution studies typically achieve sub-Angstrom precision, enabling detailed analysis of bond lengths, bond angles, and torsional conformations [12] [10].
The fluorenylmethoxycarbonyl protecting group adopts a characteristic conformation that influences the overall molecular geometry. X-ray crystallography studies of Fmoc-protected amino acids demonstrate that the fluorenyl ring system typically maintains a planar configuration, with the methoxycarbonyl linker providing conformational flexibility [10] [11]. This structural arrangement facilitates intermolecular π-π stacking interactions between fluorenyl moieties, which contribute significantly to crystal packing forces [13] [14].
Powder X-ray diffraction analysis has proven particularly valuable for characterizing the crystalline versus amorphous nature of Fmoc-amino acid derivatives [15] [16]. These studies reveal that Fmoc-protected amino acids can exist in multiple polymorphic forms, each with distinct crystal packing arrangements [14]. The crystalline characteristics are influenced by factors including solvent composition, temperature, and concentration during crystallization [15].
Crystal packing analysis using Hirshfeld surface methodology provides detailed mapping of intermolecular interactions [10] [11]. These analyses consistently identify hydrogen bonding, π-π stacking, and van der Waals interactions as the primary contributors to crystal stability. For Fmoc-N-methylated amino acids, the reduced hydrogen bonding capacity due to N-methylation leads to modified packing arrangements compared to non-methylated analogs [10].
Molecular dynamics simulations have become indispensable tools for understanding the conformational behavior of N-methylated amino acids in peptide contexts. Computational studies reveal that N-methylation significantly restricts the accessible conformational space compared to unmethylated aspartic acid [17] [18] [19]. The introduction of the methyl group on the backbone nitrogen creates steric constraints that limit the range of accessible φ and ψ dihedral angles [18] [20].
Advanced computational methodologies, including enhanced sampling techniques and specialized force fields, have been developed to accurately model N-methylated peptide systems [20]. The RSFF2 force field has demonstrated particular success in reproducing experimental structures of N-methylated cyclic peptides when appropriate cis/trans amide configurations are maintained [20]. These force field improvements are crucial because standard protein force fields often inadequately represent the unique conformational preferences of N-methylated residues.
Side-chain dynamics modeling reveals that the β-carboxyl side chain of aspartic acid derivatives maintains considerable rotational freedom even in the presence of backbone N-methylation [21] [22]. Molecular dynamics simulations demonstrate that side-chain motions are largely decoupled from backbone fluctuations, with generalized order parameters indicating moderate to high flexibility depending on the local environment [17] [21]. The tert-butyl ester protection of the β-carboxyl group introduces additional steric bulk that influences both side-chain dynamics and intermolecular interactions [6].
Nuclear magnetic resonance order parameter calculations from molecular dynamics trajectories provide quantitative measures of internal motion [17] [21]. For N-methylated amino acids, these parameters typically indicate reduced backbone flexibility compared to standard amino acids, consistent with the conformational restrictions imposed by N-methylation [18] [23]. The computational predictions align well with experimental NMR relaxation measurements, validating the accuracy of modern simulation methodologies [24] [21].
N-methylation profoundly alters peptide secondary structure propensities through multiple mechanisms. The primary effect stems from the elimination of a hydrogen bond donor from the backbone amide nitrogen, reducing the stabilization available for common secondary structures such as α-helices and β-sheets [18] [19] [25]. This reduction in hydrogen bonding capacity typically leads to decreased stability of ordered secondary structures and increased preference for extended or turn conformations [18] [26].
Ramachandran plot analysis demonstrates that N-methylated amino acids occupy restricted regions of φ/ψ space compared to their unmethylated counterparts [18] [20]. For N-methylated aspartic acid, the accessible conformational space is significantly reduced, with certain combinations of backbone dihedral angles becoming energetically unfavorable due to steric clashes between the N-methyl group and adjacent atoms [18]. This conformational restriction has profound implications for peptide design and structure prediction.
The impact on α-helical propensity is particularly pronounced, with N-methylation typically reducing helix stability by approximately 30% compared to unmethylated analogs [18]. This destabilization results from both the loss of hydrogen bonding capability and the introduction of steric strain within the helical geometry. However, N-methylation can stabilize certain turn conformations, particularly those that benefit from the reduced conformational flexibility [18] [27].
Computational studies using density functional theory have elucidated the energetic basis for these structural preferences [28]. Vibrational spectroscopy calculations reveal altered amide bond characteristics in N-methylated systems, with shifts in both frequency and intensity that reflect the modified electronic environment [28]. These changes in vibrational signatures provide experimental probes for detecting and quantifying the structural impact of N-methylation in peptide systems.
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